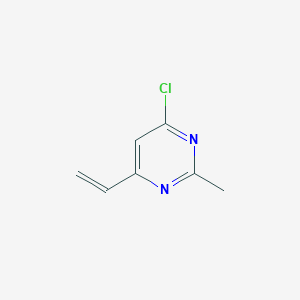

Pyrimidine, 4-chloro-6-ethenyl-2-methyl-

概要

説明

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Pyrimidines also find a plethora of uses as pharmaceuticals, as anti-inflammatory , anti-microbial , anti-HIV , anti-malarial and anti-tumour agents.

Synthesis Analysis

Pyrimidines can be synthesized through various methods. For example, 4,6-Dichloro-2-(methylthio)pyrimidine reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield .Molecular Structure Analysis

The molecular structure of a pyrimidine derivative can be determined using various techniques. For instance, the structure of 2-Pyrimidinamine, 4-chloro-6-methyl- is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrimidine analogs act as anticancer agents through diverse mechanisms of action including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ROS, and induction of apoptosis by upregulation of apoptotic and downregulation of anti-apoptotic .科学的研究の応用

Anticancer and Medicinal Chemistry Applications

Pyrimidine derivatives play a crucial role in medicinal chemistry, particularly as intermediates in the synthesis of small molecule anticancer drugs. For instance, a study by Zhou et al. (2019) demonstrates a synthetic method for creating 2,4-dichloro-6-(3-nitrophenoxy) pyrimidine, highlighting its importance in anticancer drug development (Zhou et al., 2019).

Nonlinear Optical (NLO) Materials

The structural and electronic properties of pyrimidine derivatives make them promising candidates for applications in nonlinear optics (NLO) and electronics. Hussain et al. (2020) investigated thiopyrimidine derivatives for their NLO properties, demonstrating their potential in optoelectronic devices (Hussain et al., 2020).

Anti-Inflammatory and Analgesic Agents

Research into pyrimidine heterocycles has shown their significance in biological processes, including anti-inflammatory and analgesic effects. Muralidharan et al. (2019) synthesized novel pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities, identifying compounds with significant potential (Muralidharan et al., 2019).

Material Science and Corrosion Inhibition

Pyrimidine derivatives have also been explored for their applications in material science, particularly as corrosion inhibitors. Abdelazim et al. (2021) studied the effectiveness of pyrimidine derivatives in protecting iron against corrosion, demonstrating their potential in industrial applications (Abdelazim et al., 2021).

Antiviral Activity

Certain pyrimidine derivatives have shown potential in inhibiting retrovirus replication, indicating their application in antiviral therapies. Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines with varying substitutions, finding several derivatives that significantly inhibited retrovirus replication in cell culture (Hocková et al., 2003).

Spectroscopic and Thermal Studies

Pyrimidine derivatives are also subjects of spectroscopic and thermal studies to understand their stability and decomposition pathways. Vyas et al. (2013) characterized n-butyl THPM, a pyrimidine derivative, using various techniques, contributing to the knowledge of its thermal properties (Vyas et al., 2013).

将来の方向性

Pyrimidines have a wide range of biological activities and are part of several drugs. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This indicates the necessity for asymmetrical and sometimes multi-functionalized scaffolds .

特性

IUPAC Name |

4-chloro-6-ethenyl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c1-3-6-4-7(8)10-5(2)9-6/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTFQKDLQMHWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine, 4-chloro-6-ethenyl-2-methyl- | |

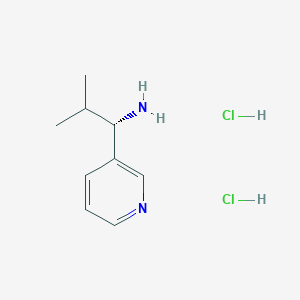

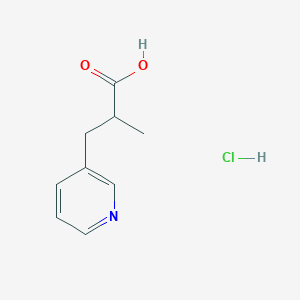

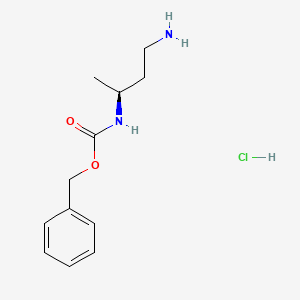

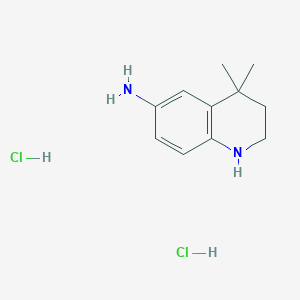

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine](/img/structure/B1433280.png)